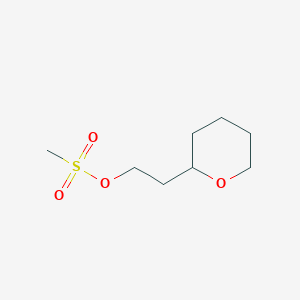

2-(Oxan-2-yl)ethyl methanesulfonate

Description

Significance of Sulfonate Esters as Activated Substrates

In organic synthesis, the hydroxyl group (-OH) of an alcohol is inherently a poor leaving group, making direct nucleophilic substitution or elimination reactions challenging. periodicchemistry.com To overcome this, the hydroxyl group must be converted into a more reactive functional group, a process often referred to as "activation". youtube.com The transformation of an alcohol into a sulfonate ester, such as a methanesulfonate (B1217627) (mesylate), p-toluenesulfonate (tosylate), or trifluoromethanesulfonate (B1224126) (triflate), is a primary method for achieving this activation. aadi.net.inperiodicchemistry.com

This strategy is advantageous because it avoids the often harsh acidic conditions required for protonating the hydroxyl group, which can lead to undesirable side reactions like carbocation rearrangements or loss of stereochemical integrity. youtube.com A crucial aspect of forming sulfonate esters is that the reaction occurs at the oxygen atom and does not involve the chiral carbon to which it is attached. Consequently, the process proceeds with the retention of the alcohol's original stereoconfiguration. aadi.net.inyoutube.com This predictability is highly valued in the stereocontrolled synthesis of complex molecules. Once formed, the sulfonate ester can readily undergo nucleophilic substitution or elimination reactions. chempedia.info

Role of the Methanesulfonate Group as a Superior Leaving Group in Organic Reactions

The efficacy of sulfonate esters as activated substrates is directly attributable to the excellent leaving group ability of the sulfonate anion. wikipedia.orgaadi.net.in When the carbon-oxygen bond in a methanesulfonate ester cleaves during a reaction, the departing group is the methanesulfonate anion (CH₃SO₃⁻). This anion is exceptionally stable and therefore a very weak base. periodicchemistry.comreddit.com

The stability of the methanesulfonate anion arises from the delocalization of the negative charge across the three oxygen atoms through resonance. periodicchemistry.comresearchgate.net This effective charge distribution means the anion does not readily re-engage in bonding with the carbocation or electrophilic carbon center it has departed from. This characteristic makes the methanesulfonate group a superior leaving group compared to halides in many contexts and vastly superior to the hydroxide (B78521) ion. periodicchemistry.comoregonstate.edu The high reactivity of mesylates makes them potent and useful substrates for nucleophilic substitution reactions. researchgate.net

| Leaving Group | Ester Name | Relative Rate of Solvolysis (sec⁻¹) | Reference |

|---|---|---|---|

| Acetate (OAc) | 1-Phenylethyl acetate | 1.4 x 10⁻⁶ | oregonstate.edu |

| p-Nitrobenzoate (OPNB) | 1-Phenylethyl p-nitrobenzoate | 5.5 x 10⁻⁶ | oregonstate.edu |

| Methanesulfonate (OMs) | 1-Phenylethyl methanesulfonate | 3.0 x 10⁴ | oregonstate.edu |

| p-Toluenesulfonate (OTs) | 1-Phenylethyl p-toluenesulfonate | 3.7 x 10⁴ | oregonstate.edu |

| Trifluoromethanesulfonate (OTf) | 1-Phenylethyl trifluoromethanesulfonate | 1.4 x 10⁸ | oregonstate.edu |

Structural Context of 2-(Oxan-2-yl)ethyl Methanesulfonate within Functionalized Tetrahydropyran (B127337) Systems

The compound this compound features two key structural components: the highly reactive methanesulfonate group and the tetrahydropyran ring system. Tetrahydropyran, systematically named oxane, is a saturated six-membered heterocycle containing five carbon atoms and one oxygen atom. wikipedia.org This ring system is a prevalent structural motif in a vast array of natural products, including many pyranose sugars like glucose. wikipedia.org Functionalized tetrahydropyrans are therefore highly important building blocks in synthetic organic chemistry. nih.govorganic-chemistry.org

In this compound, the tetrahydropyran ring is connected via a two-carbon (ethyl) linker to the methanesulfonate group. This specific arrangement positions the excellent leaving group at the terminus of the ethyl chain, making the molecule an ideal substrate for S_N2 reactions. Nucleophiles can attack the carbon atom adjacent to the methanesulfonate group, displacing it and effectively introducing the 2-(oxan-2-yl)ethyl fragment into a new molecule. This makes the title compound a valuable intermediate for the synthesis of more complex molecules incorporating the functionalized tetrahydropyran moiety. It is important to distinguish the oxane (tetrahydropyran, a six-membered ring) structure from the isomeric oxolane (tetrahydrofuran, a five-membered ring) structure, which is sometimes confused in chemical databases. wikipedia.orguni.lusigmaaldrich.com

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | wikipedia.org |

| Synonym | 2-(Tetrahydro-2H-pyran-2-yl)ethyl methanesulfonate | |

| Molecular Formula | C₇H₁₄O₄S | uni.lu |

| Molecular Weight | 194.25 g/mol | sigmaaldrich.com |

| InChI Key | ZBKAXMKMMCQJPX-UHFFFAOYSA-N (for isomer) | uni.lusigmaaldrich.com |

Properties

IUPAC Name |

2-(oxan-2-yl)ethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4S/c1-13(9,10)12-7-5-8-4-2-3-6-11-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIOPBDFZAZNQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 Oxan 2 Yl Ethyl Methanesulfonate

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental to the reactivity of 2-(oxan-2-yl)ethyl methanesulfonate (B1217627). These reactions involve the displacement of the methanesulfonate leaving group by a nucleophile.

The utility of 2-(oxan-2-yl)ethyl methanesulfonate in nucleophilic substitution reactions is largely due to the exceptional leaving group ability of the methanesulfonate anion. Leaving group potential is inversely related to the base strength of the leaving group; a weaker base is a better leaving group. masterorganicchemistry.comlibretexts.org Sulfonate esters, including methanesulfonates (mesylates), p-toluenesulfonates (tosylates), and trifluoromethanesulfonates (triflates), are excellent leaving groups because the negative charge of the resulting anion is stabilized by resonance across the three oxygen atoms. masterorganicchemistry.comperiodicchemistry.com This delocalization makes the sulfonate anions very weak bases. periodicchemistry.com

In comparison to halides, another common class of leaving groups, sulfonates are generally considered superior. libretexts.orgstackexchange.com The reactivity order of leaving groups often follows the trend of triflate > tosylate ≈ mesylate > iodide > bromide > chloride > fluoride. masterorganicchemistry.compitt.edu While tosylates and mesylates have similar leaving group abilities, mesylates are smaller, which can be advantageous in certain contexts. masterorganicchemistry.com The conversion of an alcohol to a sulfonate ester like this compound enhances its reactivity to a level comparable to or exceeding that of an alkyl halide. periodicchemistry.comumassd.edu This transformation is crucial because the hydroxyl group of the parent alcohol is a poor leaving group. periodicchemistry.commasterorganicchemistry.com

| Leaving Group | Common Abbreviation | Relative Reactivity (Approximate) | Conjugate Acid | pKa of Conjugate Acid |

|---|---|---|---|---|

| Trifluoromethanesulfonate (B1224126) | TfO⁻ | ~56,000 | Triflic acid | ~ -14 |

| p-Toluenesulfonate | TsO⁻ | ~0.7-1 | p-Toluenesulfonic acid | ~ -2.8 |

| Methanesulfonate | MsO⁻ | 1.00 pitt.edu | Methanesulfonic acid | ~ -1.9 |

| Iodide | I⁻ | ~0.01 | Hydroiodic acid | ~ -10 |

| Bromide | Br⁻ | ~0.001 | Hydrobromic acid | ~ -9 |

| Chloride | Cl⁻ | ~0.0001 | Hydrochloric acid | ~ -7 |

Data compiled from multiple sources for comparative purposes. masterorganicchemistry.compitt.edu

The rate and mechanism of nucleophilic attack on this compound are influenced by both steric and electronic factors. The substrate is a secondary sulfonate, meaning the leaving group is attached to a carbon atom that is bonded to two other carbon atoms.

Steric Factors: SN2 reactions are highly sensitive to steric hindrance at the electrophilic carbon. libretexts.orglibretexts.org The nucleophile must approach from the backside of the carbon-leaving group bond. masterorganicchemistry.com In the case of this compound, the bulky tetrahydropyranyl (THP) group adjacent to the reaction center can sterically hinder this backside attack. youtube.comorganic-chemistry.org The presence of substituents on the carbon atom bearing the leaving group, or on adjacent carbons, can slow down the SN2 reaction rate significantly. libretexts.orgyoutube.com The order of reactivity for SN2 reactions is generally methyl > primary > secondary >> tertiary. pitt.edumasterorganicchemistry.com As a secondary substrate, this compound will undergo SN2 reactions more slowly than a primary analogue.

Electronic Factors: The electron-withdrawing nature of the oxygen atom within the oxane ring and the oxygen of the ether linkage can influence the electrophilicity of the carbon atom bearing the methanesulfonate group. This inductive effect can make the carbon more electron-deficient and thus more susceptible to nucleophilic attack. libretexts.org However, the primary electronic factor governing the reactivity is the excellent leaving group ability of the methanesulfonate, which polarizes the C-O bond, making the carbon atom electrophilic. makingmolecules.com For SN2 reactions, electronic effects from substituents on the carbon atom can be complex, with electron-donating groups potentially either increasing or decreasing the reaction rate depending on the specific system. cdnsciencepub.com

The tetrahydropyranyl (THP) group itself is an acetal, which is stable under basic and nucleophilic conditions but labile in the presence of acid. organic-chemistry.orgthieme-connect.de This stability is crucial for its use as a protecting group in organic synthesis. rsc.org

When a nucleophilic substitution reaction occurs at a chiral center, the stereochemical outcome is of significant interest. The SN2 reaction is known to be stereospecific, proceeding with a complete inversion of configuration at the electrophilic carbon. masterorganicchemistry.comlibretexts.org This phenomenon is often referred to as a Walden inversion. masterorganicchemistry.com

The mechanism involves a backside attack by the nucleophile, which approaches the carbon atom from the side opposite the leaving group. masterorganicchemistry.comlibretexts.org This concerted process passes through a trigonal bipyramidal transition state where the nucleophile and the leaving group are positioned at the apices. pitt.edu As the leaving group departs, the other three substituents on the carbon "flip over," similar to an umbrella inverting in the wind, resulting in the inverted stereochemistry of the product. masterorganicchemistry.com

Elimination Reactions

In addition to substitution, this compound can undergo elimination reactions, particularly in the presence of strong bases.

When treated with a strong base, this compound can undergo a β-elimination (or 1,2-elimination) reaction to form an alkene. masterorganicchemistry.com The most common mechanism for this transformation with a secondary substrate and a strong base is the E2 mechanism. masterorganicchemistry.comlibretexts.org The E2 mechanism is a concerted process where the base removes a proton from the β-carbon (the carbon adjacent to the one bearing the leaving group), and the leaving group departs simultaneously, leading to the formation of a double bond. masterorganicchemistry.com

For this reaction to occur efficiently, a specific stereochemical arrangement, known as anti-periplanar geometry, is typically required between the β-hydrogen and the leaving group. masterorganicchemistry.comlibretexts.org The formation of unsaturated products, such as vinyl ethers, from tetrahydropyranyl derivatives through elimination pathways is a known synthetic strategy. researchgate.net

Nucleophilic substitution (SN2) and bimolecular elimination (E2) are often competing reaction pathways, especially for secondary substrates like this compound. sparknotes.comucalgary.ca Several factors determine the ratio of substitution to elimination products:

Nature of the Nucleophile/Base: Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor E2 elimination because they are poor nucleophiles and can more easily abstract a proton from the periphery of the molecule. sparknotes.comyoutube.com Strong, non-bulky bases that are also good nucleophiles (e.g., hydroxide (B78521), methoxide) can lead to a mixture of SN2 and E2 products. sparknotes.comyoutube.com Weak bases that are good nucleophiles (e.g., iodide, cyanide) will favor SN2 substitution. sparknotes.com

Substrate Structure: Increased steric hindrance around the electrophilic carbon disfavors the SN2 pathway and promotes the E2 pathway. libretexts.orgucalgary.ca As a secondary substrate, this compound is susceptible to both pathways. youtube.com

Solvent: Polar aprotic solvents (e.g., acetone, DMSO) tend to favor SN2 reactions, while polar protic solvents can favor elimination. acs.orgnih.govchemistrysteps.com Solvation can significantly impact the basicity and nucleophilicity of the attacking species. acs.orgnih.gov

Temperature: Higher reaction temperatures generally favor elimination over substitution. ucalgary.ca

| Factor | Favors SN2 | Favors E2 |

|---|---|---|

| Substrate | Methyl > Primary > Secondary | Tertiary > Secondary > Primary |

| Attacking Species | Strong, non-bulky nucleophile (weak base) | Strong, bulky base (poor nucleophile) |

| Solvent | Polar aprotic | Less polar or polar protic (can vary) |

| Temperature | Lower | Higher |

General trends for competition between SN2 and E2 reactions. sparknotes.comucalgary.ca

Applications of 2 Oxan 2 Yl Ethyl Methanesulfonate in Advanced Organic Synthesis

As a Precursor for Diverse Functional Group Transformations

The primary reactivity of 2-(Oxan-2-yl)ethyl methanesulfonate (B1217627) stems from the electrophilic nature of the carbon atom attached to the methanesulfonate group. This makes it an ideal substrate for SN2 reactions with a wide range of nucleophiles, enabling the efficient conversion of the mesylate into other important functional groups.

The introduction of nitrogen is a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and materials. 2-(Oxan-2-yl)ethyl methanesulfonate serves as an effective precursor for nitrogen-containing compounds through nucleophilic substitution.

The reaction with azide sources, such as sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF), proceeds smoothly to displace the mesylate and form the corresponding alkyl azide, 2-(2-azidoethyl)oxane. This transformation is highly efficient due to the excellent leaving group ability of the mesylate and the high nucleophilicity of the azide ion. The resulting azide is a versatile intermediate that can be readily converted to a primary amine, 2-(2-aminoethyl)oxane, through reduction, typically using reagents like lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (H₂/Pd-C), or the Staudinger reaction (using triphenylphosphine followed by hydrolysis).

Alternatively, primary or secondary amines can be directly synthesized by reacting the mesylate with ammonia or the desired amine. This direct alkylation approach provides a straightforward route to N-substituted products. researchgate.net

| Transformation | Reactant | Reagents | Product |

| Azide Formation | This compound | Sodium Azide (NaN₃) in DMF | 2-(2-Azidoethyl)oxane |

| Amine Formation (via Azide) | 2-(2-Azidoethyl)oxane | 1. PPh₃, THF2. H₂O | 2-(2-Aminoethyl)oxane |

| Direct Amination | This compound | Benzylamine (BnNH₂) | N-Benzyl-2-(oxan-2-yl)ethan-1-amine |

The conversion of alcohols to alkyl halides is a common synthetic operation, and the use of sulfonate esters like this compound provides a reliable method. The mesylate group can be displaced by various halide ions in SN2 reactions.

Fluorination, in particular, is of significant interest in medicinal chemistry. The reaction of this compound with a fluoride source, such as potassium fluoride (KF) in the presence of a phase-transfer catalyst or tetrabutylammonium fluoride (TBAF), yields the corresponding fluoroalkane, 2-(2-fluoroethyl)oxane. Similar reactions can be employed with other halide salts (e.g., LiBr, NaI) to introduce bromine or iodine.

| Transformation | Reactant | Reagents | Product |

| Fluorination | This compound | Tetrabutylammonium fluoride (TBAF) in THF | 2-(2-Fluoroethyl)oxane |

| Bromination | This compound | Lithium bromide (LiBr) in Acetone | 2-(2-Bromoethyl)oxane |

| Iodination | This compound | Sodium iodide (NaI) in Acetone | 2-(2-Iodoethyl)oxane |

The Williamson ether synthesis is a classic and robust method for forming ether linkages. wikipedia.orgyoutube.com this compound is an excellent electrophile for this reaction. masterorganicchemistry.comyoutube.comlibretexts.org An alkoxide, generated by deprotonating an alcohol with a strong base like sodium hydride (NaH), acts as the nucleophile and displaces the mesylate group to form a new carbon-oxygen bond. masterorganicchemistry.com This reaction is highly versatile, allowing for the synthesis of a wide array of unsymmetrical ethers. For example, reacting the mesylate with sodium phenoxide allows for the preparation of an aryl alkyl ether. This method is also applicable for intramolecular reactions to form cyclic ethers. masterorganicchemistry.com

| Nucleophile (from Alcohol) | Reagents | Product |

| Sodium ethoxide (from Ethanol) | 1. NaH, THF2. This compound | 2-(2-Ethoxyethyl)oxane |

| Sodium phenoxide (from Phenol) | 1. NaH, THF2. This compound | 2-(2-Phenoxyethyl)oxane |

| Sodium tert-butoxide (from tert-Butanol) | 1. KOtBu, THF2. This compound | 2-(2-(tert-Butoxy)ethyl)oxane |

Role in the Construction of Complex Molecular Architectures

Beyond simple functional group interconversions, this compound is a key building block for constructing more elaborate molecular frameworks, including heterocyclic systems and carbon-carbon bonds via derived intermediates.

The compound can be used to introduce the 2-(oxan-2-yl)ethyl side chain onto existing heterocyclic scaffolds. Nitrogen or oxygen atoms within a heterocyclic ring can act as nucleophiles, displacing the mesylate group to form N-alkylated or O-alkylated products, respectively. This strategy is widely used to modify the properties of heterocycles or to install a handle for further elaboration after deprotection of the THP ether to reveal the primary alcohol.

While the oxane ring is generally stable under the basic or neutral conditions used for nucleophilic substitution, it is not typically involved in ring transformations in this context. Its primary role is that of a protecting group, preserving the hydroxyl functionality that can be unmasked later in the synthetic sequence under acidic conditions.

Although this compound cannot participate directly in C-C bond-forming olefination reactions, it is an excellent precursor for the specialized reagents required for such transformations.

Wittig Reaction: The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. organic-chemistry.orglibretexts.org The necessary phosphonium salt can be prepared from this compound in a two-step sequence. First, reaction with triphenylphosphine (PPh₃) in an SN2 reaction forms the corresponding [2-(Oxan-2-yl)ethyl]triphenylphosphonium salt. lumenlearning.comwikipedia.orglibretexts.org Subsequent deprotonation of this salt with a strong base (e.g., n-butyllithium) generates the nucleophilic ylide, which can then react with a carbonyl compound to produce an alkene with the protected hydroxyethyl group attached. libretexts.org

| Step | Reactants | Reagents | Intermediate/Product |

| 1. Phosphonium Salt Formation | This compound, PPh₃ | Heat in Acetonitrile (B52724) | [2-(Oxan-2-yl)ethyl]triphenylphosphonium methanesulfonate |

| 2. Ylide Formation | Phosphonium salt from Step 1 | n-Butyllithium (n-BuLi) in THF | [2-(Oxan-2-yl)ethylidene]triphenylphosphorane |

| 3. Olefination | Ylide from Step 2, Cyclohexanone | THF | (Cyclohexylideneethyl)oxane |

Julia-Kocienski Olefination: The Julia-Kocienski olefination is a powerful method for stereoselective alkene synthesis, which utilizes a heteroaryl sulfone. organicreactions.orgnih.govalfa-chemistry.com this compound is used to synthesize the required alkyl heteroaryl sulfone intermediate. mdpi.comresearchgate.net The synthesis begins with the nucleophilic substitution of the mesylate by a heteroaryl thiol, such as 1-phenyl-1H-tetrazole-5-thiol. The resulting thioether is then oxidized (e.g., with m-CPBA or Oxone®) to the corresponding sulfone. This sulfone can then be deprotonated with a base and reacted with an aldehyde or ketone to furnish an alkene. nih.govmdpi.com

| Step | Reactants | Reagents | Intermediate/Product |

| 1. Thioether Formation | This compound, 1-Phenyl-1H-tetrazole-5-thiol | K₂CO₃ in DMF | 5-((2-(Oxan-2-yl)ethyl)thio)-1-phenyl-1H-tetrazole |

| 2. Sulfone Formation | Thioether from Step 1 | m-CPBA in CH₂Cl₂ | 5-((2-(Oxan-2-yl)ethyl)sulfonyl)-1-phenyl-1H-tetrazole |

| 3. Olefination | Sulfone from Step 2, Benzaldehyde | KHMDS in THF | 1-(3-Phenylprop-1-en-1-yl)oxane |

Stereochemical Aspects and Diastereomeric Studies in 2 Oxan 2 Yl Ethyl Methanesulfonate Synthesis and Reactions

Diastereoselectivity in Synthetic Preparations

The formation of a tetrahydropyranyl (THP) ether from an alcohol and dihydropyran (DHP) under acidic conditions is a standard method for protecting hydroxyl groups. organic-chemistry.orgyoutube.com This reaction proceeds via the protonation of the DHP alkene, which forms a resonance-stabilized oxocarbenium ion. youtube.com The subsequent nucleophilic attack by the alcohol on this planar carbocation intermediate establishes the new chiral center at C2 of the oxane ring. youtube.com

A significant drawback of this method is the creation of this new stereocenter, which can lead to a mixture of diastereomers if the alcohol substrate is already chiral. organic-chemistry.org The diastereoselectivity of this transformation is often low, typically yielding mixtures approaching a 1:1 ratio. However, the ratio can be influenced by several factors:

Catalyst Choice : A range of catalysts, from strong acids like p-toluenesulfonic acid (TsOH) to milder Lewis acids (e.g., bismuth triflate) and heterogeneous catalysts (e.g., zeolite H-beta, silica-supported perchloric acid), are employed for tetrahydropyranylation. organic-chemistry.orgnih.gov The steric bulk and nature of the catalyst can influence the direction of the alcohol's approach to the oxocarbenium ion, thereby affecting the diastereomeric ratio.

Reaction Conditions : Temperature and solvent can play a role in selectivity. For instance, in related syntheses of more complex substituted tetrahydropyranones, excellent diastereoselectivity has been achieved at low temperatures (-35 °C). researchgate.net

Substrate Control : The inherent stereochemistry of the alcohol substrate can direct the formation of one diastereomer over the other through steric hindrance or other non-covalent interactions, although this effect is often modest.

While many synthetic protocols focus on the efficiency of the protection rather than the stereochemical outcome, research into related tetrahydropyran (B127337) syntheses has demonstrated that high diastereoselectivity is achievable. researchgate.netorganic-chemistry.org For example, iron-catalyzed thermodynamic equilibration and gold(I)-catalyzed cyclization of specific substrates have been shown to produce cis-2,6-disubstituted tetrahydropyrans with high stereocontrol. organic-chemistry.org These advanced methods highlight the potential for developing diastereoselective syntheses for complex molecules containing the 2-(oxan-2-yl)ethyl moiety.

Chromatographic and Spectroscopic Methods for Diastereoisomer Analysis and Separation

The analysis and separation of diastereomers are essential for characterizing reaction products and isolating pure stereoisomers. As diastereomers possess different physical and chemical properties, they can be separated and distinguished using standard laboratory techniques. nih.gov

Chromatographic and Spectroscopic Methods:

Detailed analytical techniques are required to characterize the diastereomers of phosphorothioated oligonucleotides, which are known to have varying properties and performance. nih.gov These methods, primarily based on liquid chromatography, include ion-pair reversed-phase liquid chromatography, anion exchange chromatography, and mixed-mode chromatography. nih.gov Non-chromatographic techniques like capillary electrophoresis and various spectroscopic methods are also utilized for their analysis. nih.gov

Table 1: Analytical and Separation Techniques for Diastereomers

| Method | Principle | Application in Analysis |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Diastereomers have different polarities and interactions with the stationary phase, leading to different retention times. Chiral stationary phases can further enhance separation. | Separation and quantification of diastereomeric mixtures. nih.gov |

| Gas Chromatography (GC) | Separation based on differences in boiling points and interactions with the stationary phase. Best for volatile or derivatized compounds. | Determination of diastereomeric ratios. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Diastereomers have distinct chemical environments, resulting in different chemical shifts (δ) and coupling constants (J) for corresponding nuclei (¹H, ¹³C). | Structural confirmation and determination of diastereomeric purity. The anomeric proton (at C2 of the oxane ring) is particularly diagnostic. |

| Capillary Electrophoresis (CE) | Separation based on differences in electrophoretic mobility in an electric field. | An alternative to HPLC for separating charged or polar diastereomers. nih.gov |

Research Findings:

NMR Spectroscopy: In the ¹H NMR spectrum, the proton at the anomeric center (C2) of the oxane ring typically appears as a distinct signal for each diastereomer, often with a different chemical shift and multiplicity. Protons on the ethyl chain and within the oxane ring adjacent to the chiral center will also exhibit unique signals for each diastereomer. Similarly, ¹³C NMR will show two sets of signals for the carbons of the diastereomeric mixture.

Chromatography: The separation of diastereomers by HPLC is a standard procedure. For example, in the analysis of related phosphorothioate (B77711) oligonucleotide diastereomers, ion-pair reversed-phase HPLC is a cornerstone technique for achieving separation and allowing for quantification of the individual stereoisomers. nih.gov This highlights the general applicability of chromatographic methods for resolving diastereomeric mixtures of compounds containing a tetrahydropyranyl group.

Analytical and Spectroscopic Characterization of 2 Oxan 2 Yl Ethyl Methanesulfonate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., H NMR, C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For 2-(Oxan-2-yl)ethyl methanesulfonate (B1217627), both H and C NMR are used to confirm its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(Oxan-2-yl)ethyl methanesulfonate is expected to show distinct signals corresponding to the protons of the ethyl group, the methanesulfonyl group, and the oxane (tetrahydropyran) ring. Due to the introduction of a new stereocenter at the C-2 position of the oxane ring upon its formation, the signals for the adjacent protons can be complex. chemicalbook.com

The expected chemical shifts are as follows:

Methanesulfonyl Group (CH₃SO₃-) : A sharp singlet for the three methyl protons, typically appearing in the downfield region around 3.0 ppm. For instance, the methyl protons in methyl methanesulfonate appear at approximately 3.016 ppm chemicalbook.com, and in ethyl methanesulfonate at 2.947 ppm chemicalbook.com.

Ethyl Group (-OCH₂CH₂O-) : The two methylene (B1212753) groups of the ethyl linker will appear as multiplets. The methylene group directly attached to the sulfonate ester (-CH₂OMs) is expected to be further downfield (around 4.3-4.4 ppm) due to the strong electron-withdrawing effect of the mesylate group. The adjacent methylene group (-OCH₂C-) will appear slightly more upfield (around 3.6-3.9 ppm).

Oxane Ring Protons : The protons on the tetrahydropyran (B127337) ring will exhibit complex multiplets between approximately 1.5 and 3.9 ppm. The proton at the anomeric carbon (O-CH-O, C-2 proton) is the most downfield of the ring protons, typically appearing around 4.6 ppm. chemicalbook.com The presence of this signal is a key indicator of the THP group's presence.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Group | Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Methanesulfonyl | CH₃ | ~3.0 | Singlet (s) |

| Ethyl Linker | -SO₃CH₂- | ~4.3 | Multiplet (m) |

| Ethyl Linker | -CH₂O-Ring | ~3.7 | Multiplet (m) |

| Oxane Ring | O-CH-O (C2-H) | ~4.6 | Multiplet (m) |

| Oxane Ring | -O-CH₂- (C6-H) | ~3.5, ~3.8 | Multiplet (m) |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, confirming the carbon framework of the molecule.

The expected chemical shifts are:

Methanesulfonyl Carbon (CH₃SO₃-) : This methyl carbon typically appears around 37-38 ppm. For comparison, the methyl carbon in ethyl methanesulfonate is found at 37.4 ppm. chemicalbook.com

Ethyl Group Carbons (-OCH₂CH₂O-) : The carbon attached to the sulfonate ester (-CH₂OMs) would be in the range of 68-70 ppm, while the other ethyl carbon (-OCH₂C-) would be slightly more shielded, appearing around 65-67 ppm.

Oxane Ring Carbons : The anomeric carbon (O-CH-O, C-2) is the most deshielded of the ring carbons, with a characteristic signal around 98-99 ppm. pitt.edu The other carbons of the oxane ring typically appear in the range of 19-63 ppm (C-3, C-4, C-5, C-6).

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Group | Carbon | Predicted Chemical Shift (ppm) |

|---|---|---|

| Methanesulfonyl | CH₃ | ~37.4 |

| Ethyl Linker | -SO₃CH₂- | ~69.0 |

| Ethyl Linker | -CH₂O-Ring | ~66.0 |

| Oxane Ring | O-CH-O (C-2) | ~98.8 |

| Oxane Ring | -O-CH₂- (C-6) | ~62.3 |

| Oxane Ring | -CH₂- (C-3) | ~25.5 |

| Oxane Ring | -CH₂- (C-4) | ~19.6 |

The complete assignment of all signals can be unequivocally confirmed using two-dimensional NMR techniques such as COSY, HSQC, and HMBC, which reveal proton-proton and proton-carbon correlations. pharmaffiliates.com

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (Molecular Formula: C₈H₁₆O₄S, Molecular Weight: 208.28 g/mol ), electrospray ionization (ESI) is a common technique.

The protonated molecule [M+H]⁺ would be expected at a mass-to-charge ratio (m/z) of 209.08. Other common adducts include the sodium adduct [M+Na]⁺ at m/z 231.06 and the ammonium (B1175870) adduct [M+NH₄]⁺ at m/z 226.11.

The fragmentation of this compound under collision-induced dissociation (CID) would likely proceed through pathways characteristic of both the mesylate and the THP ether moieties. The fragmentation of THP ethers of primary alcohols is well-studied. A key fragmentation pathway involves the cleavage of the C-O bond, leading to the formation of characteristic ions.

Key expected fragment ions include:

m/z 103 : Represents a protonated tetrahydropyran-2-ol, formed via a charge-remote process.

m/z 85 : This is a very common and significant peak for THP-protected alcohols. It can arise from multiple mechanisms, including the formation of the 3,4,5,6-tetrahydropyrylium ion or, more favorably, the 5-methyl-3,4-dihydro-2H-furylium ion through a ring-contraction process.

Loss of the mesylate group : Fragmentation could also involve the loss of the methanesulfonic acid moiety or parts thereof.

Interactive Data Table: Predicted ESI-MS Adducts and Key Fragments for this compound

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₈H₁₇O₄S]⁺ | 209.08 | Protonated Molecule |

| [M+Na]⁺ | [C₈H₁₆O₄SNa]⁺ | 231.06 | Sodium Adduct |

| [M+NH₄]⁺ | [C₈H₁₇O₄SN]⁺ | 226.11 | Ammonium Adduct |

| Fragment | [C₅H₉O]⁺ | 85.06 | Tetrahydropyrylium/Dihydrofurylium ion |

Advanced Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of chemical compounds. It is crucial for assessing the purity of this compound and for isolating it from reaction mixtures.

The selection of an appropriate HPLC method depends on the compound's properties. Since this compound lacks a strong UV chromophore, detection by standard UV-Vis detectors can be challenging and may offer low sensitivity. researchgate.netnih.gov Therefore, alternative detection methods are often preferred:

Mass Spectrometry (LC-MS) : Coupling HPLC with a mass spectrometer is a highly specific and sensitive method for detecting and quantifying the compound. scispace.com

Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) : These universal detectors are suitable for non-volatile analytes that lack a chromophore.

A reversed-phase (RP) HPLC method using a C18 column is a common starting point for separation. sielc.com A gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be effective.

A critical consideration for this compound is the acid-lability of the tetrahydropyranyl (THP) ether. uni.lu The use of acidic mobile phase additives, such as trifluoroacetic acid (TFA) or formic acid, which are common in RP-HPLC, can cause the cleavage of the THP protecting group on-column, leading to the appearance of impurity peaks corresponding to the deprotected alcohol (2-hydroxyethyl methanesulfonate) and complicating the purity analysis. uni.lu Therefore, HPLC methods should be developed using neutral or near-neutral pH conditions to ensure the integrity of the molecule during analysis. Purification is often achieved using column chromatography on silica (B1680970) gel. uni.luresearchgate.net

Theoretical and Computational Investigations of Methanesulfonate Chemistry

Quantum Chemical Studies of Leaving Group Stability and Reaction Pathways

The methanesulfonate (B1217627) ("mesylate") group is widely recognized as an excellent leaving group in nucleophilic substitution and elimination reactions. masterorganicchemistry.commasterorganicchemistry.comleah4sci.com This is attributed to the stability of the resulting methanesulfonate anion, where the negative charge is effectively delocalized across the three oxygen atoms through resonance. masterorganicchemistry.com Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in quantifying this stability and elucidating the intricate details of reaction pathways. nih.govnih.govnih.gov

Computational models can calculate the pKa of the conjugate acid, methanesulfonic acid, which is a strong acid. This confirms that its conjugate base, the methanesulfonate anion, is a weak base and therefore a good leaving group. masterorganicchemistry.com These studies explore the potential energy surfaces of reactions involving mesylates, helping to distinguish between different mechanistic pathways, such as the concerted SN2 mechanism and stepwise SN1 or intermediate-involving processes. For instance, computational evidence has supported the existence of a pentavalent intermediate in the hydrolysis of some sulfonate esters, challenging the traditionally assumed concerted mechanism. rsc.org

By modeling the transition states, chemists can understand the geometric and energetic requirements for the departure of the mesylate group. These calculations reveal how the bond to the leaving group elongates and breaks in concert with the formation of the new bond with the incoming nucleophile.

Table 1: Comparison of Calculated Properties for Common Leaving Groups

| Leaving Group | Conjugate Acid | Approximate pKa of Conjugate Acid | Relative Stability of Anion |

| I⁻ (Iodide) | Hydroiodic acid (HI) | -10 | Very High |

| Br⁻ (Bromide) | Hydrobromic acid (HBr) | -9 | High |

| CH₃SO₃⁻ (Mesylate) | Methanesulfonic acid (CH₃SO₃H) | -2.6 | High |

| Cl⁻ (Chloride) | Hydrochloric acid (HCl) | -7 | Moderate |

| F⁻ (Fluoride) | Hydrofluoric acid (HF) | 3.2 | Low |

| HO⁻ (Hydroxide) | Water (H₂O) | 15.7 | Very Low |

Note: This table provides approximate values for comparison. Actual values can vary based on the computational method and solvent considerations.

Computational Modeling of Steric and Electronic Effects on Reactivity

The reactivity of a substrate like 2-(Oxan-2-yl)ethyl methanesulfonate is not solely determined by the leaving group itself but is also heavily influenced by the steric and electronic environment around the reaction center. Computational modeling provides a powerful lens through which to dissect these contributions. mdpi.comscirp.org

Steric Effects: The oxane ring in this compound introduces significant steric bulk. Computational methods, such as the calculation of steric maps (e.g., buried volume), can quantify the steric hindrance presented by this group to an incoming nucleophile. mdpi.com This steric congestion can significantly impact the rate of SN2 reactions, where the nucleophile must approach the electrophilic carbon from the backside. Models can predict how the conformation of the oxane ring affects the accessibility of the reaction site.

By combining these computational approaches, researchers can build a comprehensive model of reactivity, rationalizing experimental observations and predicting the behavior of new, related compounds without the immediate need for laboratory synthesis.

Future Research Directions for 2 Oxan 2 Yl Ethyl Methanesulfonate Chemistry

Development of Novel Catalytic and Green Synthetic Methodologies

The conventional synthesis of 2-(Oxan-2-yl)ethyl methanesulfonate (B1217627) typically involves a two-step process: the acid-catalyzed protection of 2-ethanol with 3,4-dihydro-2H-pyran to form the THP ether, followed by mesylation of the resulting alcohol. While effective, future research could focus on more sustainable and efficient catalytic approaches.

Catalytic Strategies: The initial THP protection step is often catalyzed by Brønsted acids like p-toluenesulfonic acid (PTSA) or mineral acids. total-synthesis.comrsc.org Future investigations could explore the use of solid acid catalysts, such as zeolites, ion-exchange resins (e.g., Dowex-50W-x8), or montmorillonite (B579905) clays. rsc.orgtandfonline.com These heterogeneous catalysts offer advantages in terms of simplified purification, catalyst recyclability, and potentially milder reaction conditions, aligning with the principles of green chemistry. Furthermore, Lewis acid catalysis, for instance with boron trifluoride etherate, has been shown to be effective for THP ether formation and warrants further systematic study for this specific substrate. rsc.org

Green Synthesis: The development of one-pot syntheses from ethylene (B1197577) glycol and dihydropyran, followed by in-situ mesylation, could significantly improve process efficiency and reduce waste. The use of greener solvents, such as ionic liquids or supercritical fluids, as alternatives to traditional chlorinated solvents like dichloromethane, represents another important research avenue. wikipedia.org Exploring enzymatic or chemo-enzymatic routes for the selective acylation or protection of diols could also lead to more environmentally benign syntheses.

Table 1: Potential Catalytic and Green Synthetic Approaches

| Methodology | Catalyst/Reagent | Potential Advantages |

|---|---|---|

| Heterogeneous Catalysis | Zeolites, Ion-Exchange Resins | Recyclability, Simplified Workup, Milder Conditions |

| Lewis Acid Catalysis | Boron Trifluoride Etherate | High Efficiency |

| One-Pot Synthesis | In-situ Mesylation | Reduced Steps, Less Waste |

| Green Solvents | Ionic Liquids, Supercritical CO₂ | Reduced Environmental Impact |

Exploration of New Chemical Transformations and Reactivity Patterns

The core utility of 2-(Oxan-2-yl)ethyl methanesulfonate lies in the reactivity of the methanesulfonate group as an excellent leaving group in nucleophilic substitution reactions. While its fundamental reactivity can be inferred from analogous structures, a systematic exploration of its reaction scope is a key area for future research.

Nucleophilic Displacement: The primary chemical transformation involves the displacement of the mesylate by a wide range of nucleophiles. Future studies should aim to quantify the reactivity with various nucleophiles, including amines, thiols, azides, and carbanions, to build a comprehensive reaction profile. For instance, reaction with primary or secondary amines would yield the corresponding protected aminoethyl ethers, which are valuable building blocks in medicinal chemistry.

Cross-Coupling Reactions: A significant area for exploration is the use of this compound in transition metal-catalyzed cross-coupling reactions. Based on the reactivity of similar sulfonates, it is plausible that this compound could participate in Suzuki, Sonogashira, or Buchwald-Hartwig type couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. vulcanchem.com This would dramatically expand its synthetic utility, allowing for the introduction of aryl, vinyl, or alkynyl groups at the ethyl side chain.

Protecting Group Stability and Deprotection: The THP (oxane) group is known for its stability under basic, organometallic, and nucleophilic conditions, while being readily cleaved under acidic conditions. total-synthesis.comtandfonline.comwikipedia.org Research into the orthogonal deprotection of the THP group in the presence of other acid-labile functionalities within a larger molecule containing the 2-(oxan-2-yl)ethyl moiety would be highly valuable for multi-step organic synthesis.

Table 2: Investigated and Potential Chemical Transformations

| Reaction Type | Reagent Class | Product Type | Potential Utility |

|---|---|---|---|

| Nucleophilic Substitution (SN2) | Amines, Thiols, Azides | Protected Amino-, Thio-, Azido- Ethers | Building Blocks for Pharmaceuticals and Agrochemicals |

| Suzuki Coupling | Arylboronic Acids | Aryl-substituted Ethers | Synthesis of Complex Organic Molecules |

| Sonogashira Coupling | Terminal Alkynes | Alkynyl-substituted Ethers | Access to Functionalized Alkynes |

| Buchwald-Hartwig Amination | Amines | N-Arylated Amino Ethers | Pharmaceutical Scaffolds |

Potential in Materials Science and Fine Chemical Synthesis

The bifunctional nature of this compound makes it an attractive candidate for applications in both materials science and as a versatile intermediate in fine chemical synthesis.

Materials Science: In polymer chemistry, this compound could serve as a monomer or a functionalizing agent. For example, its reaction with diamines could lead to the formation of novel polyethers containing pendant oxane groups. vulcanchem.com These polymers could exhibit interesting properties, such as altered solubility or thermal stability. The methanesulfonate group could also be used to graft onto existing polymer backbones, introducing the protected hydroxyl functionality for further modification. The potential for creating sulfonated polyethers through polymerization suggests applications in ion-exchange membranes for fuel cells or water purification systems. vulcanchem.com

Fine Chemical Synthesis: As a bifunctional building block, this compound offers a masked hydroxyl group and a reactive site for nucleophilic attack. This "protected ethanol" synthon is valuable in multi-step syntheses of complex molecules, such as natural products and pharmaceuticals. The THP ether provides robust protection during intermediate synthetic steps, and the hydroxyl group can be unmasked at a later stage under mild acidic conditions. tandfonline.comyoutube.com Its ability to link molecular fragments through the displacement of the mesylate makes it a useful linker in the construction of larger, more complex chemical architectures, including in prodrug design where it could connect a hydrophobic drug to a solubilizing moiety. vulcanchem.com

Table 3: Potential Applications in Advanced Synthesis

| Field | Application | Description |

|---|---|---|

| Materials Science | Polymer Synthesis | Monomer for novel polyethers; Grafting agent for polymer functionalization. |

| Materials Science | Ion-Exchange Membranes | Precursor for sulfonated polyethers for fuel cell or water treatment applications. |

| Fine Chemical Synthesis | Bifunctional Building Block | "Protected ethanol" synthon for multi-step synthesis of complex molecules. |

| Medicinal Chemistry | Linker Molecule | Connects different molecular fragments in the synthesis of pharmaceuticals and prodrugs. |

Q & A

Q. What are the recommended synthetic routes for preparing 2-(Oxan-2-yl)ethyl methanesulfonate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution between oxane derivatives (e.g., oxan-2-yl ethanol) and methanesulfonyl chloride. Key steps include:

- Reagent Ratios: Use a 1:1.2 molar ratio of the oxane alcohol to methanesulfonyl chloride to ensure complete conversion.

- Solvent Selection: Anhydrous dichloromethane or tetrahydrofuran (THF) under inert gas (N₂/Ar) minimizes hydrolysis .

- Temperature Control: Maintain 0–5°C during methanesulfonyl chloride addition to suppress side reactions (e.g., sulfonate ester decomposition) .

- Workup: Neutralize excess acid with cold aqueous NaHCO₃ and extract with ethyl acetate.

Example Reaction Conditions Table:

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Solvent | Anhydrous THF | 75–85% |

| Reaction Temperature | 0–5°C (addition step) | |

| Molar Ratio (Alcohol:MsCl) | 1:1.2 |

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm the oxane ring (δ ~3.5–4.5 ppm for ether protons) and methanesulfonate group (δ ~3.1 ppm for CH₃SO₃) .

- Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]⁺ at m/z 223.08).

- X-ray Crystallography: For crystalline derivatives, single-crystal analysis resolves stereochemistry and confirms bond angles .

Q. What storage conditions are critical to maintain the stability of this compound?

Methodological Answer:

- Temperature: Store at –20°C in sealed, amber vials to prevent thermal degradation and photolysis .

- Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis, which generates methanesulfonic acid and oxane derivatives .

- Stability Monitoring: Periodically analyze via HPLC or TLC (Rf ~0.4 in 7:3 hexane:ethyl acetate) to detect decomposition .

Q. How should experimental designs account for potential mutagenicity of this compound in biological studies?

Methodological Answer:

- Ames Test Protocol: Use Salmonella typhimurium strains TA98 and TA100 with metabolic activation (S9 fraction) to assess frameshift and base-pair mutations. Include positive controls (e.g., ethyl methanesulfonate) .

- Dose Range: Test concentrations from 0.1–100 µg/plate to establish dose-response relationships.

- Safety Controls: Conduct experiments in fume hoods with PPE (gloves, lab coat, goggles) and decontaminate waste with 10% NaOH .

Q. How can researchers resolve contradictions in reported reactivity of this compound in nucleophilic substitutions?

Methodological Answer: Discrepancies may arise from solvent polarity or competing elimination pathways.

- Solvent Screening: Compare DMF (polar aprotic) vs. THF (less polar). Polar solvents stabilize transition states, favoring SN2 mechanisms .

- Base Selection: Use hindered bases (e.g., DBU) to minimize β-elimination. For example, DBU reduces alkene formation by 80% compared to K₂CO₃ .

- Kinetic Studies: Monitor reaction progress via FT-IR or HPLC to identify intermediates.

Q. What are the decomposition pathways of this compound under aqueous conditions, and how do they impact experimental reproducibility?

Methodological Answer: Hydrolysis is the primary pathway:

Acidic Conditions: Forms methanesulfonic acid and oxane-2-ethanol (t½ ~2 hours at pH 3) .

Alkaline Conditions: Accelerates decomposition (t½ <1 hour at pH 10) via nucleophilic attack by OH⁻ .

Mitigation Strategies:

- Use anhydrous solvents and buffer reactions to pH 6–7.

- Purify intermediates immediately post-synthesis to remove residual water.

Q. How can analytical methods be optimized to detect trace impurities in this compound batches?

Methodological Answer:

- HPLC-DAD/ELSD: Use a C18 column with isocratic elution (70:30 acetonitrile:water + 0.1% TFA). Detect impurities at 210 nm (λmax for sulfonates) .

- LC-MS/MS: Identify hydrolyzed products (e.g., oxane-2-ethanol) using MRM transitions (e.g., m/z 223 → 139).

- Limit of Detection (LOD): Achieve <0.1% impurity detection via calibration with spiked standards .

Q. What role does this compound play in synthesizing heterocyclic compounds, and what mechanistic insights are critical?

Methodological Answer: The compound acts as a leaving group in cyclization reactions:

- Example: React with primary amines to form aziridines via intramolecular SN2 displacement.

- Mechanistic Insight: Steric hindrance from the oxane ring slows reaction kinetics, requiring elevated temperatures (80°C) .

Reaction Optimization Table:

| Amine Substrate | Temperature | Yield (%) |

|---|---|---|

| Benzylamine | 80°C | 65 |

| Cyclohexylamine | 100°C | 45 |

Q. How do steric and electronic effects of the oxane ring influence the reactivity of this compound?

Methodological Answer:

Q. What safety protocols are essential when handling this compound, given structural analogs are classified as mutagens?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.